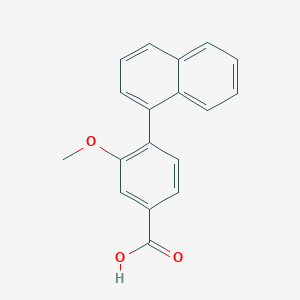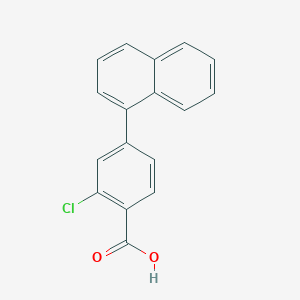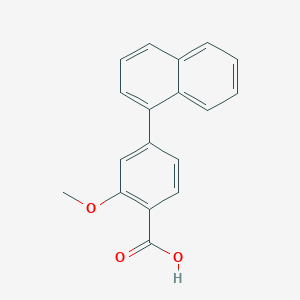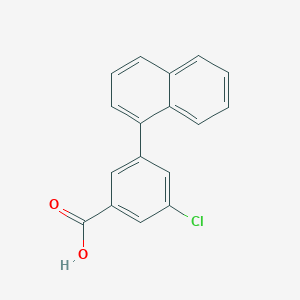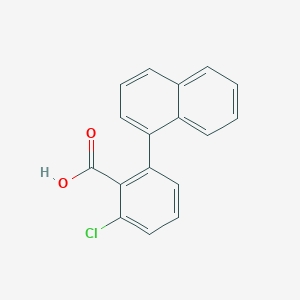
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% (4-Cl-NapBA) is a synthetic organic compound belonging to the class of benzoic acids. It is a white solid with a melting point of 118-120°C and a molecular weight of 246.58 g/mol. 4-Cl-NapBA is soluble in water, alcohol, and acetone, and is insoluble in ether and benzene. It is used for a variety of scientific research applications, including medicinal chemistry, drug design, and synthetic organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is not well understood. However, it is believed to act as a proton donor, forming hydrogen bonds with other molecules. This allows it to interact with a variety of biological molecules, such as enzymes and receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% are not well understood. However, it has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and can be easily synthesized in a short amount of time. Additionally, it is soluble in water, alcohol, and acetone, making it easy to use in a variety of synthetic reactions. However, it is not soluble in ether and benzene, which can limit its use in certain reactions.
Direcciones Futuras
The potential applications of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% in scientific research are vast. Future research should focus on exploring its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research should be conducted to develop new synthetic methods for the synthesis of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95%. Finally, further studies should be conducted to elucidate the mechanism of action of 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% and to identify its potential targets.
Métodos De Síntesis
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% can be synthesized in a three-step process. First, an esterification reaction is performed between naphthalene-1-carboxylic acid and 4-chlorobenzoyl chloride, yielding 4-chloro-2-(naphthalen-1-yl)benzoic acid. This reaction is typically performed in a solvent such as dichloromethane or dimethylformamide. The second step involves purification of the product using recrystallization or column chromatography. Finally, the product is dried and the concentration is determined.
Aplicaciones Científicas De Investigación
4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% has a wide range of applications in scientific research. It is used in medicinal chemistry, drug design, and synthetic organic chemistry. In medicinal chemistry, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of enzymes and receptors. In drug design, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a building block for the synthesis of novel drug candidates. In synthetic organic chemistry, 4-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% is used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
4-chloro-2-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-12-8-9-15(17(19)20)16(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSTBKGPDCUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








